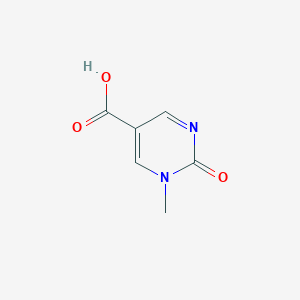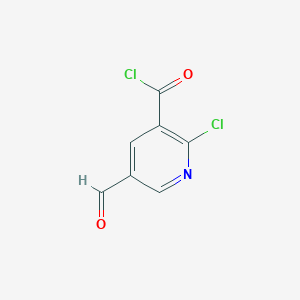
5-Hydroxy-2-iodotyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-2-iodotyrosine, also known as 5-HTOI, is a naturally occurring amino acid derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. This compound is a derivative of tyrosine, an essential amino acid that plays a crucial role in the synthesis of neurotransmitters, hormones, and other biologically active compounds in the human body.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-2-iodotyrosine is not fully understood, but it is believed to act as a substrate for various enzymes involved in the synthesis of biologically active compounds such as thyroid hormones and catecholamines. Additionally, this compound may also exhibit direct pharmacological effects on various cellular targets, although further research is needed to elucidate these mechanisms fully.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being investigated, but preliminary studies suggest that it may play a role in regulating thyroid function and catecholamine synthesis. Additionally, this compound has been shown to exhibit potent anti-inflammatory and anti-tumor properties, although the exact mechanisms underlying these effects are still unclear.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 5-Hydroxy-2-iodotyrosine in lab experiments is its relative ease of synthesis and availability. Additionally, this compound can serve as a useful precursor for the synthesis of various iodinated tyrosine analogs, which have shown promise as anti-tumor and anti-inflammatory agents. However, one of the limitations of using this compound in lab experiments is its potential toxicity, as high concentrations of iodine can be harmful to cells and tissues.
Direcciones Futuras
There are numerous future directions for research on 5-Hydroxy-2-iodotyrosine, including further investigation into its potential as a radiotracer for PET imaging studies and its role in regulating thyroid function and catecholamine synthesis. Additionally, the development of novel iodinated tyrosine analogs based on this compound could lead to the discovery of new anti-tumor and anti-inflammatory agents. Finally, further studies are needed to elucidate the exact mechanisms underlying the biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 5-Hydroxy-2-iodotyrosine is a relatively straightforward process that involves the iodination of tyrosine using iodine and a suitable oxidizing agent such as sodium hypochlorite or hydrogen peroxide. The reaction is typically carried out in an aqueous solution at room temperature, and the resulting product is isolated through filtration and purification techniques such as chromatography.
Aplicaciones Científicas De Investigación
5-Hydroxy-2-iodotyrosine has been the subject of numerous scientific studies due to its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. One of the primary areas of interest is its role as a precursor to the synthesis of iodinated tyrosine analogs, which have been shown to exhibit potent anti-tumor and anti-inflammatory properties. Additionally, this compound has been investigated as a potential radiotracer for use in positron emission tomography (PET) imaging studies, which can provide valuable insights into the molecular mechanisms of various diseases.
Propiedades
Número CAS |
178273-55-7 |
|---|---|
Fórmula molecular |
C9H10INO4 |
Peso molecular |
323.08 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(4,5-dihydroxy-2-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H10INO4/c10-5-3-8(13)7(12)2-4(5)1-6(11)9(14)15/h2-3,6,12-13H,1,11H2,(H,14,15)/t6-/m0/s1 |
Clave InChI |
SNWWQBXRIDJDKS-LURJTMIESA-N |
SMILES isomérico |
C1=C(C(=CC(=C1O)O)I)C[C@@H](C(=O)O)N |
SMILES |
C1=C(C(=CC(=C1O)O)I)CC(C(=O)O)N |
SMILES canónico |
C1=C(C(=CC(=C1O)O)I)CC(C(=O)O)N |
Otros números CAS |
178273-55-7 |
Sinónimos |
5-hydroxy-2-iodotyrosine 5-hydroxy-2-iodotyrosine, 123I-labeled 6-iodo-L-DOPA 6-iodo-L-DOPA, 123I-labeled |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



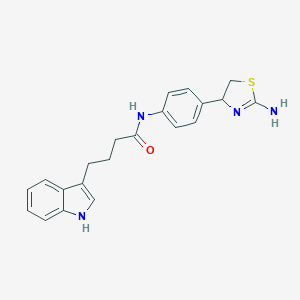
![2-[2-(Trifluoromethoxy)phenyl]aniline](/img/structure/B63930.png)


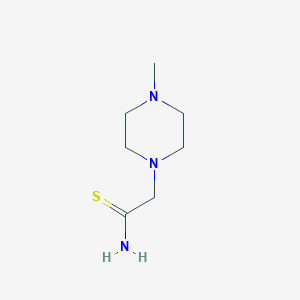

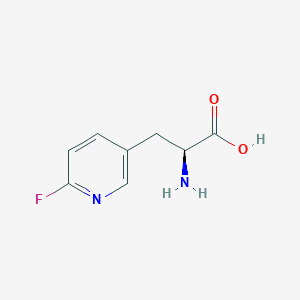

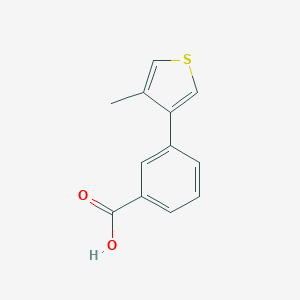
![(E)-But-2-enedioic acid;(E)-2,5-dimethyl-4,4-dioxo-N-(2-pyrrolidin-1-ylethoxy)pyrazolo[3,4-c][2,1]benzothiazepin-10-imine](/img/structure/B63959.png)
![[(2S)-1-[[(2S)-1-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] 1-[(2R)-2-[[(2S)-2-(2-methylpropoxycarbonylamino)-3-phenylpropanoyl]amino]-3-naphthalen-2-ylpropanoyl]piperidine-4-carboxylate](/img/structure/B63960.png)
![3-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-2-methylpropanoic acid](/img/structure/B63962.png)
